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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental thermochemical data for epifluorohydrin is not readily available in

the reviewed scientific literature. This guide provides an in-depth overview of the principles and

methodologies for determining these properties, supplemented with data from structurally

analogous compounds—epichlorohydrin, propylene oxide, and ethylene oxide—to offer

estimations and a comparative context.

Introduction to Thermochemical Properties
Thermochemical properties are fundamental to understanding the stability, reactivity, and

energy profile of a molecule. For a compound like epifluorohydrin (C₃H₅FO), which is of

interest in synthetic chemistry and drug development, these properties are crucial for reaction

design, safety assessments, and computational modeling. The core thermochemical properties

include the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat

capacity (Cp).

Estimated Thermochemical Data of Epifluorohydrin
Due to the absence of direct experimental data for epifluorohydrin, the following tables

present data for structurally related epoxides. These values can serve as a first approximation

for the expected thermochemical properties of epifluorohydrin. The presence of the highly

electronegative fluorine atom in epifluorohydrin is expected to significantly influence its bond
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energies and, consequently, its thermochemical properties compared to its chlorinated and

methylated analogs.

Table 1: Standard Enthalpy of Formation (ΔfH°)

Compound Formula CAS Number
ΔfH° (gas,
kJ/mol)

ΔfH° (liquid,
kJ/mol)

Epichlorohydrin C₃H₅ClO 106-89-8
-180.19 (Joback

Calculated)[1]
Not Available

Propylene oxide C₃H₆O 75-56-9 Not Available -145[2]

Ethylene oxide C₂H₄O 75-21-8 -52.6[3] -95.7 ± 1.3[4]

Table 2: Standard Molar Entropy (S°)

Compound Formula CAS Number
S° (gas,
J/mol·K)

S° (liquid,
J/mol·K)

Epichlorohydrin C₃H₅ClO 106-89-8 Not Available Not Available

Propylene oxide C₃H₆O 75-56-9 Not Available 194.6[2]

Ethylene oxide C₂H₄O 75-21-8 242.5[3] 149.45[4]

Table 3: Heat Capacity (Cp)

Compound Formula CAS Number
Cp (gas,
J/mol·K)

Cp (liquid,
J/mol·K)

Epichlorohydrin C₃H₅ClO 106-89-8 Not Available Not Available

Propylene oxide C₃H₆O 75-56-9 Not Available
125.1 (at 298.15

K)[2]

Ethylene oxide C₂H₄O 75-21-8 47.9[3]
86.90 (at 285 K)

[4]
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Experimental Protocols for Thermochemical
Property Determination
The determination of thermochemical properties requires precise calorimetric measurements.

The following sections detail the standard experimental protocols that would be employed to

determine the enthalpy of formation, heat capacity, and entropy of a volatile liquid organic

compound like epifluorohydrin.

Determination of the Standard Enthalpy of Formation
(ΔfH°) via Bomb Calorimetry
The standard enthalpy of formation of a C, H, O, F-containing organic compound is typically

determined indirectly through the measurement of its enthalpy of combustion using a bomb

calorimeter.

Experimental Workflow:
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Sample Preparation

Bomb Calorimetry

Data Analysis

Encapsulate liquid epifluorohydrin in a gelatin or polyethylene capsule.

Determine the mass of the encapsulated sample accurately.

Place the capsule in a crucible with a known mass of a combustion aid (e.g., benzoic acid).

Place the crucible in the bomb, and add a measured amount of water.

Seal the bomb and pressurize with high-purity oxygen.

Immerse the bomb in a known volume of water in the calorimeter jacket.

Ignite the sample via an electrical fuse and record the temperature change of the water.

Calculate the heat of combustion of the sample from the temperature rise and the heat capacity of the calorimeter.

Apply corrections for the combustion of the capsule, fuse wire, and any auxiliary substances.

Use Hess's Law to calculate the standard enthalpy of formation from the corrected heat of combustion.

Click to download full resolution via product page

Workflow for determining the enthalpy of formation.

Detailed Methodology:
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Sample Preparation: A precise mass of liquid epifluorohydrin is encapsulated in a

combustible container of known heat of combustion to prevent its volatilization before

ignition. This capsule is placed in a crucible, often with a known mass of a combustion

promoter like benzoic acid to ensure complete combustion.

Calorimeter Setup: The crucible is placed inside a high-pressure stainless steel vessel,

known as a "bomb." A small amount of distilled water is added to the bomb to saturate the

internal atmosphere and ensure that any acids formed during combustion are in their

standard aqueous state. The bomb is then sealed and pressurized with pure oxygen to

approximately 30 atm.

Combustion: The sealed bomb is submerged in a known quantity of water in an insulated

container (the calorimeter). The temperature of the water is monitored until it reaches a

steady state. The sample is then ignited by passing an electric current through a fuse wire

that is in contact with the sample.

Data Acquisition: The temperature of the water is recorded at regular intervals before, during,

and after combustion until a final steady temperature is reached. The temperature rise is

used to calculate the total heat released.

Calculation: The heat of combustion of the sample is calculated by subtracting the heat

contributions from the combustion of the capsule, the fuse wire, and any combustion aid

from the total heat released. The standard enthalpy of formation is then determined using

Hess's law, by combining the experimentally determined enthalpy of combustion with the

known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

Determination of Heat Capacity (Cp) via Differential
Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of

liquids and solids as a function of temperature.[5][6][7]
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DSC Setup and Calibration

Sample Measurement

Standard Measurement

Calculation

Calibrate the DSC instrument for temperature and heat flow using a known standard (e.g., indium).

Perform a baseline run with empty, hermetically sealed sample and reference pans.

Accurately weigh a volatile liquid sample (epifluorohydrin) into a hermetic pan and seal it.

Place the sample pan and the empty reference pan into the DSC cell.

Heat the sample at a constant rate over the desired temperature range.

Record the differential heat flow between the sample and the reference.

Calculate the heat capacity of the sample by comparing its heat flow to that of the standard and the baseline.

Perform an identical DSC run with a known mass of a standard material (e.g., sapphire).

Click to download full resolution via product page

Workflow for determining heat capacity via DSC.

Detailed Methodology:

Calibration: The DSC instrument is calibrated for both temperature and heat flow using

certified reference materials with known melting points and enthalpies of fusion, such as

indium.

Baseline Measurement: A baseline is established by running the DSC with empty,

hermetically sealed aluminum pans in both the sample and reference positions. This

accounts for any instrumental asymmetry.

Standard Measurement: A known mass of a standard material with a well-characterized heat

capacity, such as sapphire (α-Al₂O₃), is run under the same conditions as the sample.
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Sample Measurement: A small, accurately weighed sample of epifluorohydrin is

hermetically sealed in an aluminum pan to prevent evaporation. The sample is then heated

at a controlled rate (e.g., 10 °C/min) over the desired temperature range. The DSC measures

the difference in heat flow required to maintain the sample and an empty reference pan at

the same temperature.

Calculation: The heat capacity of the sample at a given temperature is calculated using the

following equation: Cp,sample = (DSCsample - DSCbaseline) / (DSCstandard -

DSCbaseline) * (mstandard / msample) * Cp,standard where DSC is the measured heat flow

and m is the mass.

Determination of Standard Molar Entropy (S°)
The standard molar entropy of a substance at a given temperature is determined from heat

capacity measurements from near absolute zero to that temperature, along with the enthalpies

of any phase transitions.

Logical Relationship for Entropy Calculation:

Cp(s) from 0 K to T_fus

S°(T)

∫(Cp(s)/T)dT

ΔH_fus at T_fus

ΔH_fus / T_fus

Cp(l) from T_fus to T

∫(Cp(l)/T)dT

Click to download full resolution via product page

Logical relationship for calculating standard molar entropy.

Detailed Methodology:

Low-Temperature Heat Capacity: The heat capacity of the solid phase of epifluorohydrin
would be measured from as low a temperature as possible (approaching 0 K) up to its

melting point using an adiabatic calorimeter.
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Enthalpy of Fusion: The enthalpy of fusion (melting) is measured at the melting temperature,

typically using DSC.

Liquid-Phase Heat Capacity: The heat capacity of the liquid phase is measured from the

melting point up to the desired temperature (e.g., 298.15 K) using DSC, as described in the

previous section.

Calculation: The standard molar entropy at temperature T is calculated by integrating Cp/T

with respect to temperature from 0 K to T, and adding the entropy changes for any phase

transitions that occur within this temperature range. The Third Law of Thermodynamics

assumes the entropy of a perfect crystal at 0 K is zero.

Alternatively, statistical thermodynamics can be used to calculate the entropy from molecular

parameters obtained from spectroscopic measurements and quantum chemical calculations.[8]

[9][10]

Conclusion
While direct experimental thermochemical data for epifluorohydrin remains elusive in the

public domain, this guide provides a robust framework for its determination and estimation. The

tabulated data for analogous epoxides offer valuable, albeit approximate, insights for

researchers. The detailed experimental protocols and workflows for calorimetry serve as a

practical guide for laboratories equipped to perform these fundamental thermodynamic

measurements. Such data, once obtained, will be invaluable for the safe and efficient use of

epifluorohydrin in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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